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Application Notes: Paracetamol as a Model for Drug-Induced Liver Injury

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Compound of Interest		
Compound Name:	Pectamol	
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Introduction

Paracetamol (acetaminophen, APAP) is a widely used analgesic and antipyretic drug that is safe at therapeutic doses but can cause severe, and potentially fatal, hepatotoxicity upon overdose.[1][2] This predictable, dose-dependent liver injury makes paracetamol an invaluable and commonly used experimental model for studying the mechanisms of drug-induced liver injury (DILI).[3][4] Its clinical relevance is underscored by the fact that paracetamol overdose is a leading cause of acute liver failure in the Western world.[5][6] Research using this model has been instrumental in elucidating key pathways of xenobiotic metabolism, oxidative stress, mitochondrial dysfunction, and cell death in the liver.[7][8]

Mechanism of Paracetamol-Induced Liver Injury

At therapeutic doses, paracetamol is primarily metabolized in the liver by conjugation reactions, specifically glucuronidation and sulfation, forming non-toxic metabolites that are excreted in the urine.[5][9] A small fraction (about 5-15%) is oxidized by cytochrome P450 enzymes (mainly CYP2E1, but also CYP1A2 and CYP3A4) to a highly reactive and toxic intermediate, N-acetyl-p-benzoquinone imine (NAPQI).[2][5][10]

Under normal conditions, NAPQI is promptly detoxified by conjugation with glutathione (GSH), a critical intracellular antioxidant.[9][11] However, during an overdose, the glucuronidation and sulfation pathways become saturated, shunting more paracetamol down the CYP450 pathway and leading to excessive NAPQI production.[12][13] This surge in NAPQI rapidly depletes the liver's stores of GSH.[14][15]

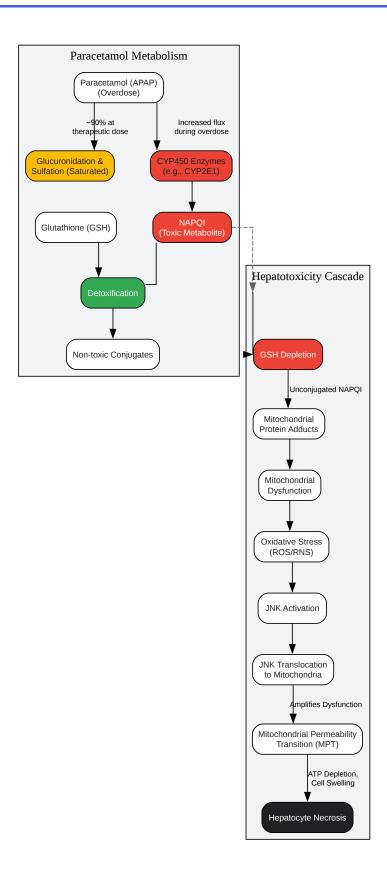




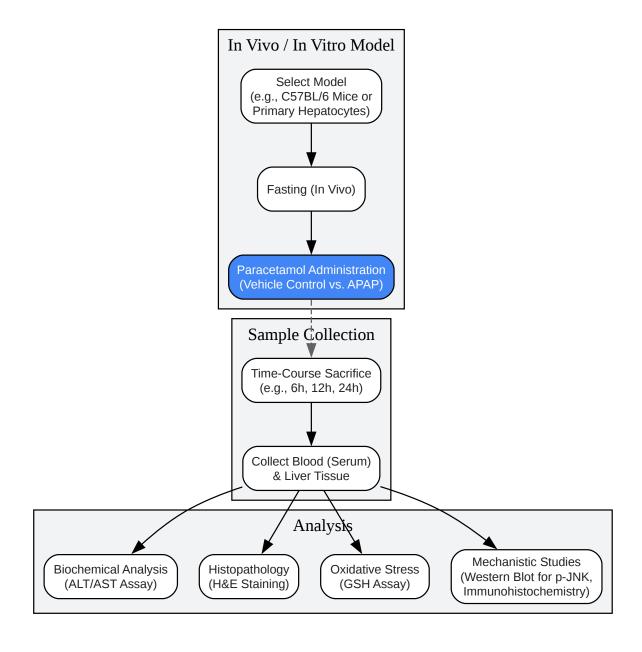


Once GSH is depleted, NAPQI covalently binds to cellular proteins, particularly mitochondrial proteins.[7][9] This "adduct formation" is a critical initiating event that leads to mitochondrial dysfunction, characterized by impaired ATP synthesis and the generation of reactive oxygen species (ROS) and peroxynitrite.[6][16][17] The resulting severe oxidative stress triggers the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[5][18] Activated JNK translocates to the mitochondria, further amplifying mitochondrial dysfunction and culminating in the opening of the mitochondrial permeability transition pore (MPTP), loss of mitochondrial membrane potential, cessation of ATP production, and ultimately, necrotic cell death of hepatocytes.[5][8][13]

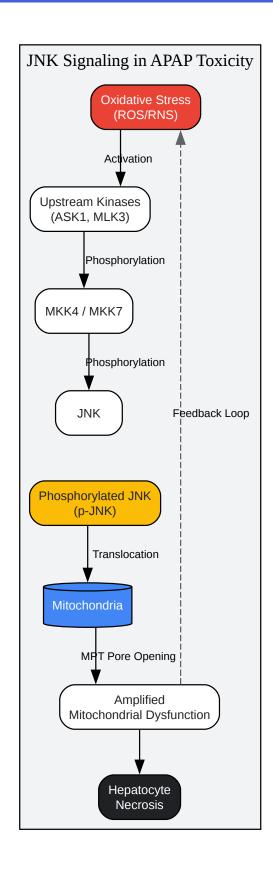












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